
1-(Bromomethyl)chrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)chrysene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a bromomethyl group attached to the chrysene structure Chrysene itself is a well-known polycyclic aromatic hydrocarbon composed of four fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)chrysene can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)chrysene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted chrysene derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in methylated chrysene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)chrysene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)chrysene involves its ability to undergo electrophilic aromatic substitution reactions. The bromomethyl group acts as an electrophile, facilitating reactions with nucleophiles. The compound’s interactions with biological systems are primarily due to its polycyclic aromatic structure, which allows it to intercalate with DNA and potentially cause mutations .
Comparación Con Compuestos Similares
- 1-Bromopyrene
- 2-Bromopyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
Comparison: 1-(Bromomethyl)chrysene is unique due to its specific substitution pattern and the presence of a bromomethyl group, which imparts distinct reactivity compared to other brominated polycyclic aromatic hydrocarbons. Its structure allows for specific interactions and applications that differ from those of its analogs .
Propiedades
Fórmula molecular |
C19H13Br |
|---|---|
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
1-(bromomethyl)chrysene |
InChI |
InChI=1S/C19H13Br/c20-12-14-5-3-7-17-16(14)10-11-18-15-6-2-1-4-13(15)8-9-19(17)18/h1-11H,12H2 |
Clave InChI |
LCMNUXHCYNKQNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=CC=C43)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


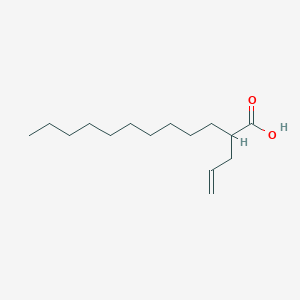
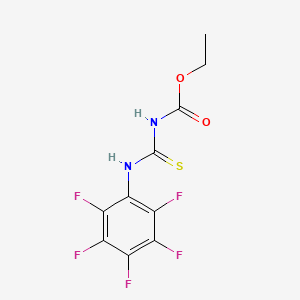
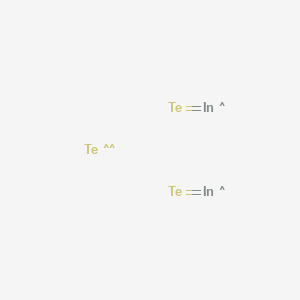

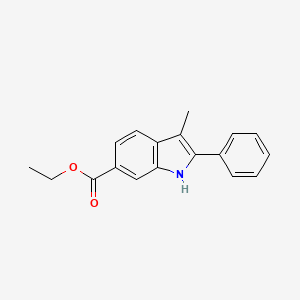
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
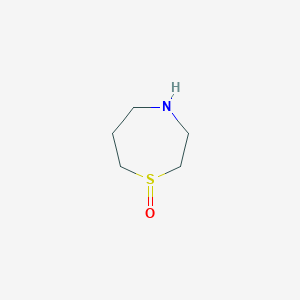
![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)

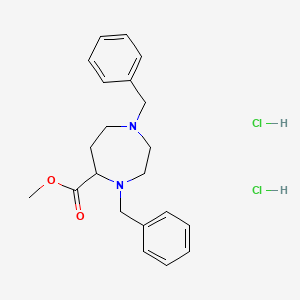
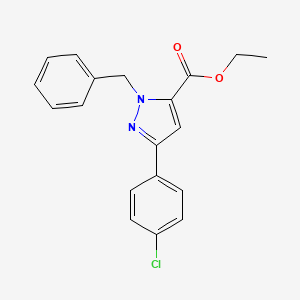
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)
